Dehydrosertindole

Descripción general

Descripción

Dehydrosertindole is a metabolite of sertindole, an atypical antipsychotic medication used primarily in the treatment of schizophrenia. Sertindole is known for its selective inhibition of dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2 receptors, which contribute to its antipsychotic effects . This compound retains some of these pharmacological properties, making it a compound of interest in both clinical and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dehydrosertindole typically involves the metabolic conversion of sertindole in the liver. Sertindole undergoes extensive hepatic metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to form this compound .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite of sertindole. the synthesis of sertindole itself involves complex organic reactions, including the formation of the indole ring system and subsequent functionalization to achieve the desired pharmacological properties .

Análisis De Reacciones Químicas

Types of Reactions: Dehydrosertindole can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar metabolites, which are then excreted from the body.

Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potential pharmacological activities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dehydrosertindole is primarily recognized for its role as an active metabolite of sertindole, an atypical antipsychotic medication used in the treatment of schizophrenia. Understanding its pharmacokinetics and pharmacodynamics is crucial for optimizing its therapeutic use.

Pharmacokinetics and Metabolism

Research indicates that this compound exhibits distinct pharmacokinetic properties compared to its parent compound, sertindole. A study characterized the pharmacokinetics of both compounds in rats, revealing that this compound has a longer half-life and different absorption rates, which can influence dosing regimens in clinical settings . This insight is vital for developing personalized medicine approaches in psychiatric care.

Antipsychotic Efficacy

This compound has been studied for its antipsychotic effects, contributing to the overall efficacy of sertindole. Its activity at serotonin receptors suggests a potential mechanism for alleviating symptoms of schizophrenia, making it a candidate for further exploration in clinical trials aimed at enhancing treatment outcomes .

Drug Development and Formulation

The unique properties of this compound have implications for drug formulation and development. Its solubility and stability characteristics are critical factors that influence the design of effective pharmaceutical formulations.

Crystallization Studies

Recent studies have focused on the crystallization of this compound to improve its bioavailability. Researchers have explored various solvents and crystallization conditions to develop new crystalline forms that enhance solubility and stability . This work is essential for ensuring that medications can be delivered effectively to patients.

Analytical Methods

High-performance liquid chromatography (HPLC) methods have been developed to analyze this compound and its metabolites in biological samples. These analytical techniques are crucial for monitoring drug levels in patients undergoing treatment with sertindole, thereby facilitating better therapeutic management .

Clinical Applications

This compound's role extends beyond pharmacology into clinical applications, particularly in mental health treatment.

Treatment of Depression

Emerging evidence suggests that this compound may also play a role in treating depression, particularly as a part of combination therapies with other antidepressants. Its interaction with neurotransmitter systems could provide synergistic effects when used alongside traditional antidepressants like venlafaxine .

Research on Side Effects

Investigations into the side effects associated with sertindole have led to a better understanding of how this compound might mitigate some adverse effects while retaining therapeutic efficacy. This aspect is particularly relevant for patient populations sensitive to side effects from antipsychotic medications .

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in clinical practice:

Mecanismo De Acción

Dehydrosertindole exerts its effects primarily through the inhibition of dopamine D2 receptors and serotonin 5-HT2 receptors . This dual inhibition helps in reducing the symptoms of schizophrenia by modulating neurotransmitter activity in the brain. The compound also interacts with alpha1-adrenoceptors, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Sertindole: The parent compound, which is metabolized to form dehydrosertindole.

Norsertindole: Another metabolite of sertindole, formed through N-dealkylation.

Clozapine: An atypical antipsychotic with a similar mechanism of action, but different metabolic pathways.

Uniqueness: this compound is unique due to its specific metabolic origin from sertindole and its distinct pharmacological properties. Unlike sertindole, this compound has an additional double bond in the five-membered ring, which may influence its receptor binding and overall activity .

Actividad Biológica

Dehydrosertindole (DSTN) is an active metabolite of the antipsychotic drug sertindole, which has shown significant biological activity, particularly in the context of schizophrenia treatment and cancer therapy. This article delves into the pharmacological profile, mechanisms of action, and research findings related to the biological activity of DSTN.

Pharmacokinetics and Metabolism

This compound is primarily formed through the metabolism of sertindole by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The metabolic pathway involves oxidation, resulting in DSTN and another metabolite, norsertindole. The pharmacokinetics of DSTN indicate a prolonged half-life ranging from 53 to 102 hours, allowing for steady-state concentrations to be achieved within 2-3 weeks of administration .

DSTN exerts its pharmacological effects through:

- Dopamine D2 Receptor Antagonism : Inhibition of D2 receptors is crucial for mitigating psychotic symptoms associated with schizophrenia.

- Serotonin 5-HT2 Receptor Antagonism : This action helps in reducing side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms (EPS) and weight gain .

Biological Activity in Cancer Therapy

Recent studies have highlighted the antiproliferative effects of DSTN across various cancer cell lines. For instance, DSTN was shown to disrupt cytoskeletal structures in breast cancer cells (SUM159), leading to decreased cell viability and increased autophagy markers such as LC3II . The following table summarizes key findings from studies on the antiproliferative activity of DSTN:

| Cancer Type | Cell Lines | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Breast Cancer | SUM159 | 5-20 | Disorganization of stress fibers |

| Various Solid Tumors | Multiple | 10-100 | Significant reduction in cell viability |

| Non-Small Cell Lung | A549 | 10 | Induction of apoptosis |

Case Studies and Clinical Findings

- Schizophrenia Management : In clinical trials comparing sertindole with haloperidol, patients receiving sertindole showed a significant reduction in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . Notably, DSTN's role as a metabolite may contribute to this efficacy due to its receptor-binding properties.

- Antiproliferative Effects : A study demonstrated that treatment with sertindole led to increased autophagic activity in cancer cells, suggesting that DSTN may play a role in enhancing autophagy as a mechanism to inhibit tumor growth .

Research Findings

Research has indicated that genetic polymorphisms in CYP2D6 can affect the metabolism of sertindole and consequently its active metabolites like DSTN. Poor metabolizers may experience higher plasma concentrations, potentially leading to increased efficacy or adverse effects .

Furthermore, comparative studies have shown that while both sertindole and its metabolite are effective against psychotic symptoms, DSTN's distinct pharmacodynamic profile may offer advantages in terms of tolerability and side effect management .

Propiedades

IUPAC Name |

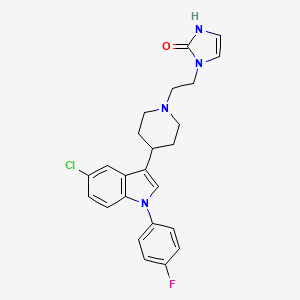

3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVZAIBLBVMRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173294-84-3 | |

| Record name | Dehydrosertindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROSERTINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of dehydrosertindole?

A: Research indicates that this compound exhibits first-order elimination kinetics. [] Studies in guinea pigs show that its concentration in the myocardium is related to plasma concentration and is approximately 3.1 times higher than plasma levels. [] This highlights the importance of considering tissue distribution when evaluating the pharmacodynamic effects of this compound.

Q2: How does erythromycin impact the pharmacokinetics of this compound?

A: Co-administration of erythromycin with sertindole, the parent drug of this compound, has been observed to increase both the Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve) of this compound by 16% and 21% respectively. [] This interaction is thought to arise from the inhibition of the CYP3A metabolic isozyme, which plays a role in this compound elimination. []

Q3: Are there analytical methods available for the detection and quantification of this compound?

A: Yes, researchers have developed a simplified ultraviolet liquid chromatographic method for the simultaneous determination of sertindole, this compound, and norsertindole in human plasma. [] This method highlights the ability to specifically detect and quantify this compound in biological samples. Additionally, capillary electrophoresis methods using methanol and acetonitrile as solvents have proven successful in separating sertindole from its metabolites, including this compound. [] This technique leverages the differential mobility of these compounds in different solvent systems to achieve separation.

Q4: What is known about the structure-activity relationship of this compound?

A: While specific structure-activity relationship (SAR) data for this compound is limited in the provided research, it's known that the parent drug, sertindole, and its metabolites, including this compound, share structural similarities. [] These structural similarities likely contribute to their shared affinity for targets like dopamine D2 receptors. [, ] Further research focused on this compound's specific structure-activity relationships would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.